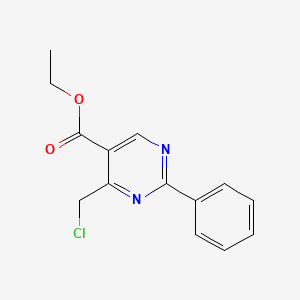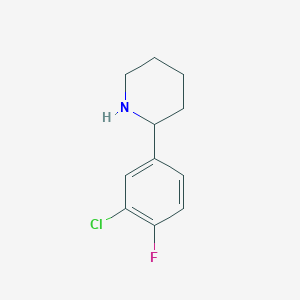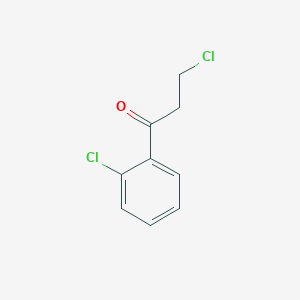
5-Bromo-2-fluoro-4-iodo-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-iodo-benzoic acid: is a chemical compound with the following molecular formula:
C8H5BrFIO2
. It belongs to the class of benzoic acid derivatives and contains halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. This compound exhibits interesting properties due to its unique substitution pattern.Méthodes De Préparation
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of the compound by halogenation of a suitable precursor. For example, starting from 2-fluorobenzoic acid, bromination followed by iodination can yield 5-bromo-2-fluoro-4-iodo-benzoic acid.
Sequential Halogenation: Alternatively, one can sequentially introduce the bromine and iodine substituents onto a fluorinated benzoic acid.
Bromination: Bromine can be added using a Lewis acid catalyst (such as iron or aluminum bromide) in an organic solvent (e.g., chloroform or dichloromethane).
Iodination: Iodine can be introduced using iodine or iodine monochloride in an inert solvent (e.g., acetonitrile or dichloromethane).
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The benzylic position (adjacent to the carboxylic acid group) can undergo oxidation to form the corresponding carboxylic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich benzene ring. Common reagents include halogens (bromine, chlorine), nitric acid, and sulfonation agents.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For instance, bromination and iodination will yield different positional isomers.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore in drug design or as a probe for biological studies.
Medicine: Investigating its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are related halogenated benzoic acids, the combination of bromine, fluorine, and iodine in this compound makes it unique. Similar compounds include 5-bromo-4-fluoro-2-iodo-benzoic acid methyl ester .
Propriétés
Formule moléculaire |
C7H3BrFIO2 |
|---|---|
Poids moléculaire |
344.90 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) |
Clé InChI |
ROZPTLCRLSXZDA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)I)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)

